molecular formula C6H11NO B13188123 3-Amino-1-cyclopropylpropan-1-one

3-Amino-1-cyclopropylpropan-1-one

Cat. No.: B13188123
M. Wt: 113.16 g/mol
InChI Key: LIKCXIVFOWCLQE-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpropan-1-one is an organic compound with the molecular formula C₆H₁₁NO It is a cyclopropyl derivative of propanone, featuring an amino group attached to the first carbon of the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents has been reported to be efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

3-Amino-1-cyclopropylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit monoamine oxidase (MAO) by binding to its active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclopropylpropan-1-one is unique due to its combination of a cyclopropyl ring and an amino group attached to a propanone backbone. This structure imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-amino-1-cyclopropylpropan-1-one

InChI

InChI=1S/C6H11NO/c7-4-3-6(8)5-1-2-5/h5H,1-4,7H2

InChI Key

LIKCXIVFOWCLQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCN

Origin of Product

United States

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